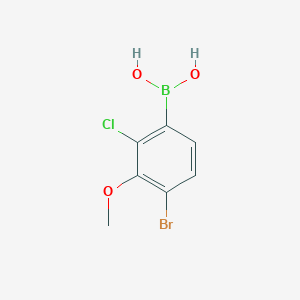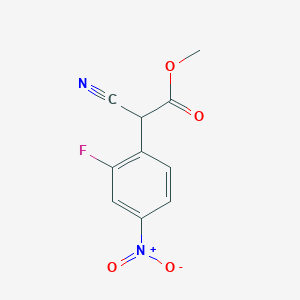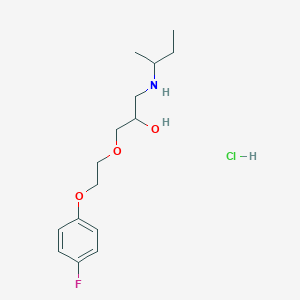
1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific and industrial fields. It features a diverse array of functional groups, making it a versatile compound in synthetic chemistry.
Applications De Recherche Scientifique
Chemistry:
Catalysts: : Employed as ligands in metal-catalyzed reactions.
Organic Synthesis: : Building block for synthesizing complex molecules.
Biochemistry: : Used in studying enzyme-substrate interactions.
Therapeutics: : Investigated for possible therapeutic properties in treating certain conditions.
Diagnostics: : Potential use in the development of diagnostic agents.
Materials Science: : Component in developing advanced materials with specific properties.
Chemical Engineering: : Utilized in process optimization and development of new chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: : Starting from 4-fluorophenol, undergoes etherification with 2-chloroethanol in the presence of a base (e.g., K2CO3) to form 2-(4-fluorophenoxy)ethanol.
Route 2: : The second step involves the reaction of 2-(4-fluorophenoxy)ethanol with epichlorohydrin under basic conditions (e.g., NaOH) to produce 1-(2-(4-fluorophenoxy)ethoxy)propan-2-ol.
Route 3: : Finally, this intermediate undergoes reductive amination with sec-butylamine, followed by acidification to yield 1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride.
Large-scale synthesis: : Involves optimized catalytic processes and purification steps to ensure high yield and purity. Continuous flow methods and solvent selection are critical factors in industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: : Reacts with oxidizing agents like KMnO4 or CrO3, leading to oxidation of the secondary alcohol to a ketone.
Reduction: : Reduction of the hydrochloride salt can be achieved using reagents like NaBH4, converting it back to the free amine.
Substitution: : Nucleophilic substitution reactions on the fluorophenyl group can be carried out using nucleophiles such as thiols or amines.
Oxidizing agents: KMnO4, CrO3.
Reducing agents: NaBH4, H2/Pd-C.
Nucleophiles: Thiols, amines.
Oxidation: : Formation of corresponding ketones.
Reduction: : Free amine formation.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The compound's mechanism of action is linked to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, influencing biochemical pathways and cellular functions. The specific pathways involved can include signal transduction, metabolic processes, and cellular transport mechanisms.
Comparaison Avec Des Composés Similaires
Comparison Highlights:
Unique structural features: Distinguishing functional groups.
Activity profile: : Varies from similar compounds.
Applications: : Broader or more specific due to its unique structure.
1-(Tert-butylamino)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride.
1-(Isopropylamino)-3-(2-(4-bromophenoxy)ethoxy)propan-2-ol hydrochloride.
1-(Cyclohexylamino)-3-(2-(4-methylphenoxy)ethoxy)propan-2-ol hydrochloride.
Hopefully, this serves as a solid foundation for your understanding of 1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride. Any deeper dives or specific queries, let me know. I’m here to help.
Propriétés
IUPAC Name |
1-(butan-2-ylamino)-3-[2-(4-fluorophenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO3.ClH/c1-3-12(2)17-10-14(18)11-19-8-9-20-15-6-4-13(16)5-7-15;/h4-7,12,14,17-18H,3,8-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBRWFOIAUAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COCCOC1=CC=C(C=C1)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
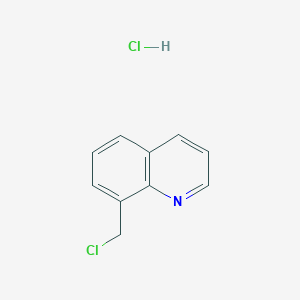
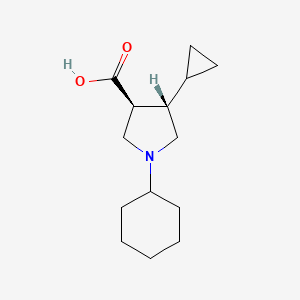
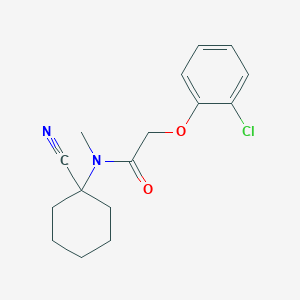
![4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2663913.png)
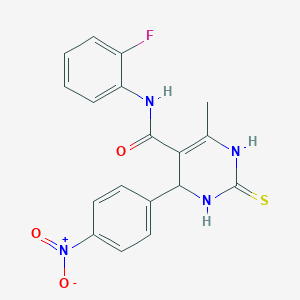
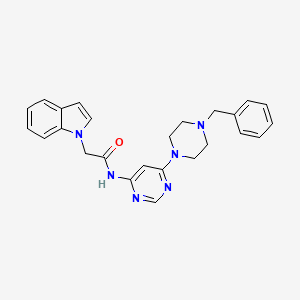
![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)
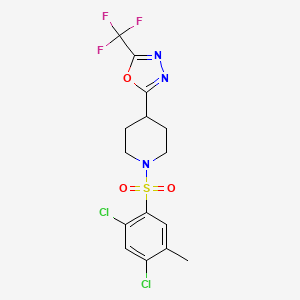
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2663922.png)

![6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride](/img/structure/B2663924.png)
![methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate](/img/structure/B2663925.png)
